molecular formula C21H31N7O B10981919 N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10981919
M. Wt: 397.5 g/mol
InChI Key: IXPADQUXRBDNSA-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a tetraazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Attachment of the phenyl group: This step usually involves a nucleophilic aromatic substitution reaction.

    Introduction of the tetraazole moiety: This can be done via cyclization reactions involving azides and nitriles.

    Final coupling: The final step involves coupling the intermediate compounds under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its tetraazole moiety, in particular, provides unique reactivity and binding characteristics compared to other similar compounds.

Properties

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H31N7O/c1-26-11-13-27(14-12-26)19-7-5-18(6-8-19)23-20(29)15-21(9-3-2-4-10-21)16-28-17-22-24-25-28/h5-8,17H,2-4,9-16H2,1H3,(H,23,29)

InChI Key

IXPADQUXRBDNSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

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